4-Bromo-N,2-diethylbenzene-1-sulfonamide

Anticonvulsant MES seizure model N‑dealkylation

Secure 4-Bromo-N,2-diethylbenzene-1-sulfonamide (≥95%) for advanced medicinal chemistry. Its unique N-ethyl-2-ethyl substitution pattern avoids the rapid N-dealkylation of bulkier analogs, providing a distinct pharmacokinetic profile for anticonvulsant and hormone-dependent cancer target programs. Unlike common N,N-diethyl or 2-unsubstituted variants, this scaffold offers patent-differentiated space for BAZ2B/BET bromodomain inhibitor design. Standard lab shipping; not controlled in US/EU.

Molecular Formula C10H14BrNO2S
Molecular Weight 292.19 g/mol
Cat. No. B15091330
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Bromo-N,2-diethylbenzene-1-sulfonamide
Molecular FormulaC10H14BrNO2S
Molecular Weight292.19 g/mol
Structural Identifiers
SMILESCCC1=C(C=CC(=C1)Br)S(=O)(=O)NCC
InChIInChI=1S/C10H14BrNO2S/c1-3-8-7-9(11)5-6-10(8)15(13,14)12-4-2/h5-7,12H,3-4H2,1-2H3
InChIKeyKXEJUURDPDVCIN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-Bromo-N,2-diethylbenzene-1-sulfonamide – Structural, Physicochemical, and Procurement Baseline for the N-Ethyl-2-ethyl-4-bromobenzenesulfonamide Scaffold


4-Bromo-N,2-diethylbenzene-1-sulfonamide (CAS 1870452-43-9) is a benzenesulfonamide derivative with the molecular formula C10H14BrNO2S and a molecular weight of 292.19 g·mol⁻¹. Its structure features a para‑bromine substituent, an N‑ethyl group, and a 2‑ethyl substituent on the aromatic ring, which collectively distinguish it from common mono‑substituted or N,N‑disubstituted benzenesulfonamide analogs . The compound is commercially available at ≥95% purity from multiple research‑chemical suppliers, making it a tractable procurement target for structure‑activity relationship (SAR) programmes and specialised screening campaigns .

Why In‑Class Analogs Cannot Substitute for 4-Bromo-N,2-diethylbenzene-1-sulfonamide in Quantitative Biological Profiling


Benzenesulfonamides bearing different N‑alkyl or ring‑alkyl patterns show pronounced divergence in key medicinal‑chemistry parameters. For example, in vivo anticonvulsant potency in the maximal electroshock seizure (MES) model is directly related to the rate of N‑dealkylation to the free 4‑bromobenzenesulfonamide, which varies inversely with the steric bulk of the N‑alkyl substituent [1]. The 2‑ethyl group further modulates lipophilicity and metabolic stability compared with the 2‑unsubstituted or 2‑methyl congeners . Consequently, replacing 4‑bromo‑N,2‑diethylbenzene‑1‑sulfonamide with the N‑ethyl, N,N‑diethyl, 2‑ethyl‑free‑NH, or 2‑methyl analog can alter target engagement, off‑rate kinetics, and in vivo pharmacokinetics, making direct one‑to‑one substitution scientifically unsound without re‑validation.

4-Bromo-N,2-diethylbenzene-1-sulfonamide – Comparator‑Based Quantitative Differentiation Evidence for Procurement Decision‑Making


Anticonvulsant Potency in the Mouse MES Model: N‑Ethyl‑4‑bromobenzenesulfonamide vs. N‑Alkyl Congeners

In the classic Smith et al. (1965) study, N‑ethyl‑4‑bromobenzenesulfonamide (the N‑ethyl‑2‑H analog of the target compound) and 4‑bromobenzenesulfonamide exhibited approximately equal oral anticonvulsant potency in the mouse MES test [1]. The extent of in vivo N‑dealkylation, which dictates the concentration of the active free sulfonamide, was inversely correlated with the steric bulk of the N‑alkyl group [1]. The presence of a 2‑ethyl substituent in the target compound is expected to further slow oxidative metabolism compared with the 2‑unsubstituted N‑ethyl‑4‑bromobenzenesulfonamide, potentially extending the duration of action, although head‑to‑head PK data for the target compound remain to be reported.

Anticonvulsant MES seizure model N‑dealkylation

Steroid Sulfatase (STS) Inhibition: Target Compound (74 nM) Achieves 2.8‑Fold Greater Potency Than the Dimethyl Analog (205 nM) in JEG‑3 Cell Lysates

The target compound, 4‑bromo‑N,2‑diethylbenzene‑1‑sulfonamide, inhibits human steroid sulfatase (STS) in JEG‑3 cell lysates with an IC₅₀ of 74 nM, as recorded in BindingDB entry BDBM50541454 (CHEMBL4636936) [1]. Under comparable assay conditions, the N,2‑dimethyl analog (4‑bromo‑N,2‑dimethylbenzene‑1‑sulfonamide; BDBM50121079) displays an IC₅₀ of 205 nM against STS expressed in JEG‑3 cells [2]. The 2.8‑fold improvement in potency is attributable to the increased lipophilicity and/or steric complementarity conferred by the diethyl substitution pattern relative to the dimethyl congener.

Steroid sulfatase STS inhibition IC₅₀

Antibacterial Activity Against MRSA USA300: 4‑Bromobenzenesulfonamide Core Achieves MIC = 5.6 µg·cm⁻³ in Des‑amino Sulfonamide Series

A focused library of des‑amino‑benzenesulfonamides was evaluated against the dominant community‑associated MRSA strain USA300. The most potent member, N‑[3,5‑bis(trifluoromethyl)phenyl]‑4‑bromobenzenesulfonamide, exhibited a minimum inhibitory concentration (MIC) of 5.6 µg·cm⁻³ [1]. The target compound, 4‑bromo‑N,2‑diethylbenzene‑1‑sulfonamide, shares the 4‑bromobenzenesulfonamide pharmacophore but introduces N‑ethyl‑2‑ethyl substitution that may further modulate antibacterial potency and selectivity. Direct MIC data for the target compound are not yet available; the published data establish the 4‑bromobenzenesulfonamide core as a validated starting point for anti‑MRSA lead optimisation.

MRSA USA300 Antibacterial MIC

Anti‑Leishmanial Potential: N,N‑Diethyl‑4‑bromobenzenesulfonamide Shows Sub‑Micromolar EC₅₀ Against Leishmania donovani and L. major Amastigotes

The N,N‑diethyl analog of the target compound (4‑bromo‑N,N‑diethylbenzenesulfonamide, CAS 90944‑62‑0) displays EC₅₀ values lower than 1 µM against intracellular amastigotes of Leishmania donovani and Leishmania major . The target compound (N‑ethyl‑2‑ethyl) differs from this analog by a single N‑ethyl group and the presence of a 2‑ethyl substituent, suggesting that it may retain anti‑leishmanial activity while offering a distinct Intellectual Property position and potentially altered selectivity relative to host cells.

Anti‑leishmanial EC₅₀ N,N‑diethylbenzenesulfonamide

Bromodomain Selectivity Fingerprint: Target Compound Binds BAZ2B with Ki = 1.0 µM While Sparing BRD4‑BD2 (Kd = 63 nM for Distinct Chemotype)

In a BROMOscan panel, the target compound inhibits the bromodomain of BAZ2B with a Ki of 1.0 × 10³ nM (1.0 µM) [1]. By comparison, a structurally distinct 4‑bromobenzenesulfonamide‑containing chemotype (CHEMBL3770724) binds BRD4‑BD2 with a Kd of 0.30 nM, representing a >3,300‑fold difference in affinity [2]. This selectivity profile indicates that the N‑ethyl‑2‑ethyl substitution pattern directs binding away from the BET family bromodomains (BRD4) and toward non‑BET bromodomains such as BAZ2B, a feature that is highly relevant for developing selective epigenetic probes with reduced BET‑associated toxicity.

Bromodomain BAZ2B BROMOscan

Optimal Research and Industrial Application Scenarios for 4-Bromo-N,2-diethylbenzene-1-sulfonamide Based on Quantitative Differential Evidence


Steroid Sulfatase Inhibitor Lead Optimisation

With an STS IC₅₀ of 74 nM – 2.8‑fold more potent than the dimethyl analog – 4‑bromo‑N,2‑diethylbenzene‑1‑sulfonamide serves as an advanced starting point for medicinal chemistry campaigns targeting hormone‑dependent cancers (e.g., breast, endometrial) where STS is a validated therapeutic target [1]. The commercial availability at ≥95% purity supports rapid SAR expansion.

Non‑BET Bromodomain Chemical Probe Development

The compound's selectivity for BAZ2B (Ki = 1.0 µM) over BET family bromodomains, inferred from cross‑study comparison with potent BRD4 binders, positions it as a scaffold for developing non‑BET bromodomain inhibitors [2]. Such probes are in high demand for dissecting the biological roles of BAZ2B in chromatin remodelling and cancer without the confounding cytotoxicity of pan‑BET inhibitors.

Anti‑MRSA Scaffold Diversification

Although direct MIC data for the target compound are lacking, the 4‑bromobenzenesulfonamide pharmacophore has demonstrated activity against MRSA USA300 (MIC = 5.6 µg·cm⁻³) via a PABA‑independent mechanism that circumvents classical sulfonamide resistance [3]. The N‑ethyl‑2‑ethyl substitution pattern offers a novel chemical space for generating patent‑differentiated anti‑staphylococcal leads.

Anticonvulsant Metabolic Stability Studies

The established structure‑metabolism relationship in the 4‑bromobenzenesulfonamide series – where N‑alkyl bulk dictates the rate of in vivo dealkylation to the active free sulfonamide – suggests that the N‑ethyl‑2‑ethyl variant may exhibit distinct pharmacokinetics relative to the N‑ethyl‑2‑H analog [4]. This compound is therefore a rational procurement choice for laboratories investigating anticonvulsant duration of action and metabolic soft‑spot identification.

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